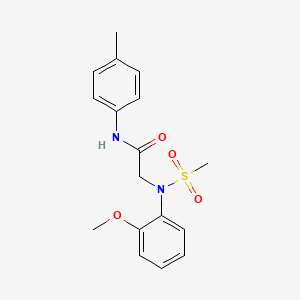

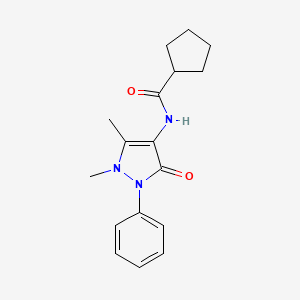

N~2~-(2-methoxyphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N2-(2-Methoxyphenyl)-N1-(4-Methylphenyl)-N2-(Methylsulfonyl)glycinamide involves complex chemical processes. For instance, the synthesis of related sulfonamides and glycinamides typically involves reactions with specific reagents like Lawesson's Reagent in the presence of bases or other catalysts, providing pathways to create a variety of structurally similar compounds (Pedersen et al., 1982).

Applications De Recherche Scientifique

Synthesis of Tetrahydroisoquinolines

The compound has been utilized in the development of synthetic equivalents based on Weinreb amide (WA) functionality for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. These frameworks are significant due to their presence in various bioactive molecules and pharmaceuticals. The process involves N-benzylation and the addition of arylmagnesium halide on the WA functionality, followed by reduction and acid-promoted cyclization for synthesis Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010.

Herbicidal Activity

Another application involves the reaction with Lawesson's Reagent to produce 1,3,2-diazaphospholidin-4-thione-2-sulfides, which have demonstrated high selective herbicidal activity. This research explores the compound's potential in agricultural applications by synthesizing derivatives with targeted biological effects Liang‐Nian He & Ruyu Chen, 1997.

Osteoclastogenesis Inhibition

The compound has been investigated for its potential therapeutic application in preventing bone loss. Specifically, derivatives of the compound have shown inhibitory activity against receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation, a key process in bone resorption and osteoporosis. This research suggests a potential application in treating conditions like postmenopausal osteoporosis Eunjin Cho et al., 2020.

Glycoside Synthesis

The compound's derivatives have also been utilized in the synthesis of glycosides, showcasing the versatility of these compounds in organic synthesis and potential applications in the development of therapeutics and other biologically active molecules D. Crich & Mark Smith, 2000.

Propriétés

IUPAC Name |

2-(2-methoxy-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)18-17(20)12-19(24(3,21)22)15-6-4-5-7-16(15)23-2/h4-11H,12H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMISRLKYDZCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)

![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)

![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)

![N-benzyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5593406.png)